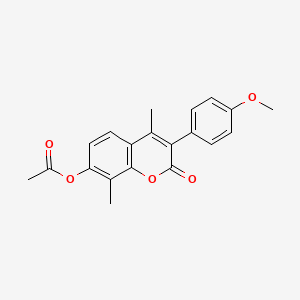

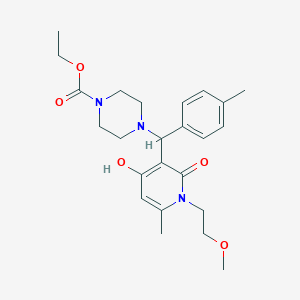

![molecular formula C22H21NO3S2 B2472130 tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate CAS No. 2138805-83-9](/img/structure/B2472130.png)

tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate” is a chemical compound with the CAS Number: 2138805-83-9 . It has a molecular weight of 411.55 . This compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate" . The InChI code is "1S/C22H21NO3S2/c1-22(2,3)26-21(25)19-17(15-8-5-4-6-9-15)14-28-20(19)23-18(24)12-11-16-10-7-13-27-16/h4-14H,1-3H3,(H,23,24)/b12-11+" .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 411.55 .Aplicaciones Científicas De Investigación

1. Rhodium-Catalyzed Enantioselective Additions

Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a compound closely related to tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, is used in Rhodium-catalyzed enantioselective additions. This reaction is crucial for producing specific chiral molecules, often used in pharmaceuticals and fine chemicals (Storgaard & Ellman, 2009).

2. Immunomodulatory Activities

Compounds structurally similar to tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate have been studied for their immunosuppressive activities. They exhibit significant activity towards proliferating T-lymphocytes, suggesting potential applications in immunotherapy and the treatment of autoimmune diseases (Axton et al., 1992).

3. Synthesis of Protected Peptides

This compound is also used in the synthesis of tert-butyl-protected peptides. The synthesis technique involving tert-butyl-protected compounds is crucial for preparing sensitive peptides in biochemistry and molecular biology research (Isidro-Llobet et al., 2008).

4. Development of Polyradicals and Polymers

Research shows that tert-butyl derivatives can be used to develop conjugated polyradicals with high spin concentration. These materials have potential applications in electronics and materials science due to their unique conductive and magnetic properties (Miyasaka et al., 2001).

5. Antinociceptive Applications

Derivatives of tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate have been studied for their antinociceptive activity. This suggests potential uses in pain management and the development of novel analgesics (Shipilovskikh et al., 2020).

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research into compounds like “tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate” will continue to be a significant area of focus in the future.

Propiedades

IUPAC Name |

tert-butyl 4-phenyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S2/c1-22(2,3)26-21(25)19-17(15-8-5-4-6-9-15)14-28-20(19)23-18(24)12-11-16-10-7-13-27-16/h4-14H,1-3H3,(H,23,24)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREUWJSHZQQTBG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

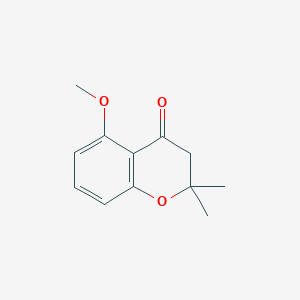

![Methyl 3-[(2,4-dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2472047.png)

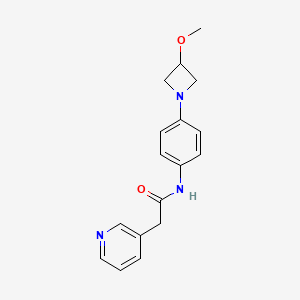

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

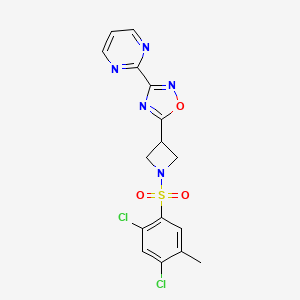

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)

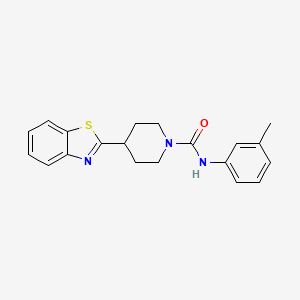

![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)

![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)

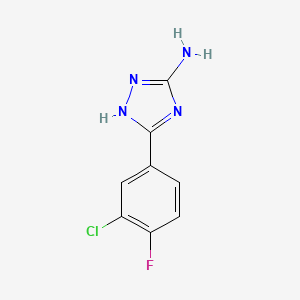

![1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2472070.png)